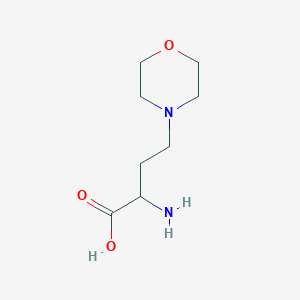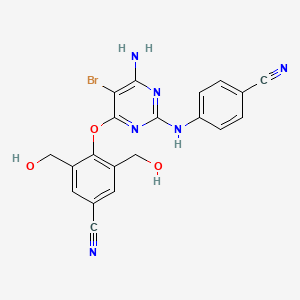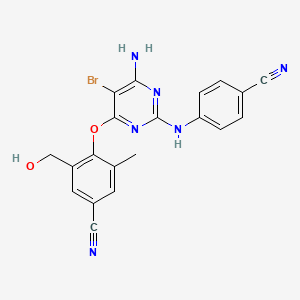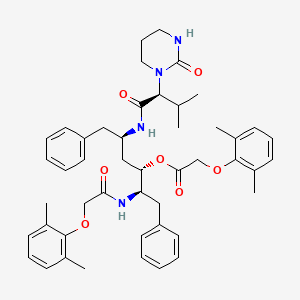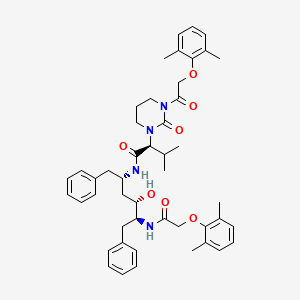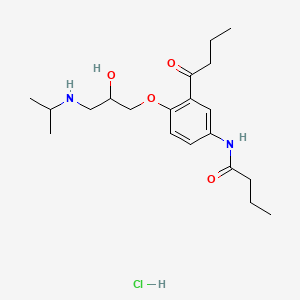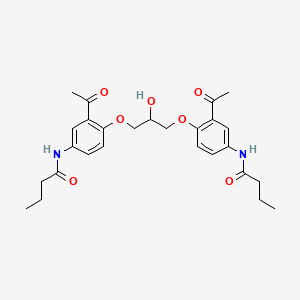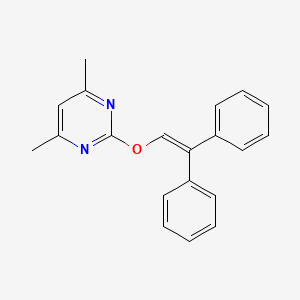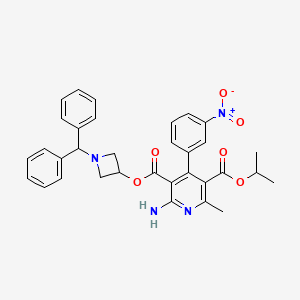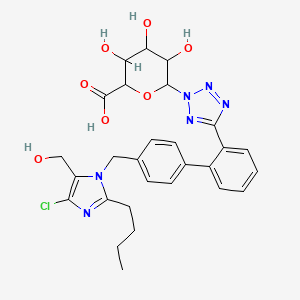
Losartan N2-glucuronide
Übersicht
Beschreibung
Losartan N2-glucuronide is a metabolite of Losartan . It is used for R&D purposes and not for medicinal, household, or other uses .
Synthesis Analysis
Losartan is converted into Losartan N2-glucuronide through the action of gut microbiome . The metabolism of losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .Molecular Structure Analysis
The molecular formula of Losartan N2-glucuronide is C28H31ClN6O7 . The InChI key is NGFMQMUIOUSHGR-RTCYWULBSA-N .Chemical Reactions Analysis
Losartan is converted into Losartan N2-glucuronide . The metabolism of losartan involves three main routes: oxidation, hydroxylation, and glucuronidation. The conversion of losartan to E-3174 is an oxidation of an alcohol to a carboxylic acid. This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate .Physical And Chemical Properties Analysis
The molecular weight of Losartan N2-glucuronide is 599.035 . The water solubility is 0.0635 mg/mL. The logP is 2.9 according to ALOGPS and 2.23 according to Chemaxon. The pKa (Strongest Acidic) is 3.28 and the pKa (Strongest Basic) is 3.99 .Wissenschaftliche Forschungsanwendungen
Pharmacomicrobiomics and Gut Microbiota Interactions
Losartan N2-glucuronide is formed through the action of gut microbiota on losartan. Recent research has highlighted the bidirectional interaction between antihypertensive drugs and the gut microbiome . Understanding this relationship can provide insights into personalized disease management. Key aspects include changes in drug pharmacokinetics and gut microbiota composition. Researchers are exploring gut microbiota-based approaches, such as microbial-targeted therapies and probiotics, to enhance antihypertensive responses.
Renin-Angiotensin-Aldosterone System (RAAS) Inhibition
Losartan N2-glucuronide contributes to the overall RAAS inhibition by blocking the angiotensin II receptor. This mechanism helps regulate blood pressure and manage cardiovascular diseases, particularly hypertension .
Wirkmechanismus
Target of Action
Losartan N2-glucuronide is a metabolite of Losartan, an angiotensin II receptor blocker (ARB) used to treat hypertension . The primary target of Losartan is the angiotensin II receptor type 1 (AT1) found in tissues like vascular smooth muscle and the adrenal gland .
Mode of Action
Losartan, and by extension its metabolite Losartan N2-glucuronide, works by reversibly and competitively preventing angiotensin II from binding to the AT1 receptor . This action reduces the end organ responses to angiotensin II. Losartan and its active metabolite bind the AT1 receptor with 1000 times more affinity than they bind to the AT2 receptor .
Biochemical Pathways
The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to E-3174, an active metabolite, is an oxidation of an alcohol to a carboxylic acid . This biotransformation is catalyzed by cytochrome P450 enzymes with E-3179 as an aldehyde intermediate . The glucuronidation of Losartan with recombinant human UGTs in human liver microsomes identified UGT1A1 and UGT2B7 as the main contributors to the production of Losartan N2-glucuronide .
Pharmacokinetics
Losartan is rapidly and almost completely absorbed, reaching maximum concentrations 1-2 hours after oral administration . The reported bioavailability of Losartan is around 35%, probably due to variable first-pass metabolism . After oral administration, approximately 14% of the Losartan dose is converted to E-3174 . For intact Losartan, renal excretion is a minor elimination pathway (12% of clearance of Losartan), but for the E-3174 metabolite, renal excretion is a major pathway (55% of its clearance) .
Action Environment
The action of Losartan and its metabolites can be influenced by various environmental factors. For instance, the absorption and metabolism of Losartan by the intestine were determined using in vitro, in situ, and in vivo models of absorption . Furthermore, the glucuronidation of Losartan to form Losartan N2-glucuronide can be influenced by the specific activity of UGT enzymes in the liver, which can vary among individuals .
Safety and Hazards
Losartan N2-glucuronide should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-2-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-33-35(32-26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFMQMUIOUSHGR-RTCYWULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678715 | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Losartan N2-glucuronide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013847 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Losartan N2-glucuronide | |
CAS RN |
138584-35-7 | |
| Record name | 1-[5-[4′-[[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl][1,1′-biphenyl]-2-yl]-2H-tetrazol-2-yl]-1-deoxy-β-D-glucopyranuronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138584-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-2-beta-D-glucopyranuronosyl-2H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Losartan N2 Glucuronide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BCN3CNE9GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



